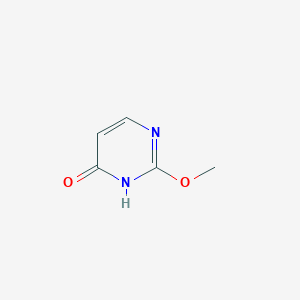

2-Methoxypyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

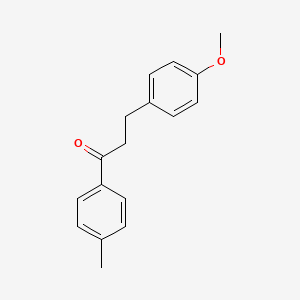

The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis

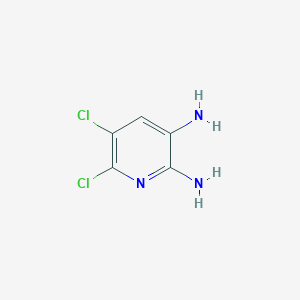

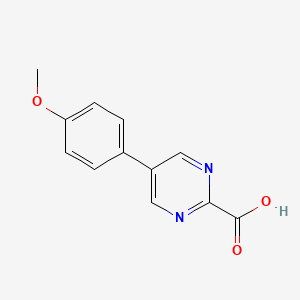

The molecular formula of 2-Methoxypyrimidin-4-ol is C5H6N2O2 . It is a heterocyclic compound with a pyrimidine ring containing a hydroxyl group and a methoxy group at positions 4 and 2, respectively.Chemical Reactions Analysis

The chemical reactions of pyrimidines involve various processes, including oxidative dehydrogenation, annulation, oxidative aromatization , and a base-promoted intermolecular oxidation C-N bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxypyrimidin-4-ol include a molecular weight of 126.11 g/mol. The compound is a heterocyclic compound with a pyrimidine ring.Wissenschaftliche Forschungsanwendungen

Synthetic Innovations

2-Methoxypyrimidin-4-ol and its derivatives have been a focus of synthetic innovation, especially in industrial contexts. For instance, 2-Amino-4-methoxypyrimidine, a related compound, has been prepared for industrial production with considerations of cost, process simplicity, and high yields (Ju Xiu-lian, 2009).

Luminescence Properties

The luminescence properties of similar compounds like 4-amino-2-methoxypyrimidine have been studied, indicating potential applications in photochemistry and materials science (A. G. Szabo & K. Berens, 1975).

Tautomerism Studies

Research has been conducted on the tautomerism of compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine, shedding light on its stability and structure in various solvents, which is crucial for pharmaceutical and chemical applications (G. M. Kheifets, V. Gindin & E. P. Studentsov, 2006).

Solubility Studies

The solubility of derivatives like 2-amino-4-chloro-6-methoxypyrimidine in various solvents has been extensively studied, which is fundamental for its application in chemical and pharmaceutical industries (Ganbing Yao, Zhanxiang Xia & Zhihui Li, 2017).

Thermal Properties

The thermal rearrangement of methoxypyrimidines has been investigated, providing insights into their stability and reactivity under different conditions, important for chemical synthesis and material science applications (D. J. Brown & T. C. Lee, 1970).

Synthesis for Herbicidal Activity

Methoxypyrimidine derivatives have been synthesized for use as internal standards in the quantitation of herbicide residues, demonstrating its utility in agricultural chemistry (Yang Zheng-mi, 2014).

Electrochemical Applications

2-Methoxypyrimidin-4-ol derivatives have been used in the electrochemical treatment of wastewater containing anticancer drugs, showcasing its potential in environmental science and engineering (Yonghao Zhang et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZKZLISQIEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547010 |

Source

|

| Record name | 2-Methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyrimidin-4-ol | |

CAS RN |

25902-86-7 |

Source

|

| Record name | 2-Methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)